ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride
Overview
Description
Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their unique chemical properties .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, it may interact with other biomolecules such as nucleic acids, affecting processes like DNA replication and transcription.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound has been shown to modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . This modulation can result in changes in the expression of genes related to cell cycle regulation and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes alterations in glycolysis and oxidative phosphorylation, affecting the overall energy balance of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its interaction with cytochrome P450 enzymes involves binding to the heme group, which can either block or enhance the enzyme’s catalytic function . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that the compound’s effects on cellular function can vary, with some effects becoming more pronounced with prolonged exposure. For example, chronic exposure to the compound can lead to sustained inhibition of certain enzymes, resulting in long-term changes in cellular metabolism and function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. The compound’s metabolism can also affect the overall pharmacokinetics and pharmacodynamics of the compound, influencing its efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . In the nucleus, it can interact with transcription factors and other regulatory proteins, influencing gene expression. In the mitochondria, it can affect metabolic processes and energy production, contributing to its overall cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride typically involves the cyclization of amido-nitriles followed by chlorination and esterification. One common method involves the reaction of 2-chloro-4,5-dihydro-1H-imidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as nickel or copper can enhance the reaction efficiency. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form dihydroimidazoles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydroimidazoles.
Scientific Research Applications
Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative used in various chemical syntheses.
5-Chloro-1-ethyl-2-methylimidazole: Similar in structure but with different substituents, affecting its reactivity and applications.
Uniqueness
Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-(5-chloro-1-methylimidazol-2-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2.ClH/c1-3-13-8(12)4-7-10-5-6(9)11(7)2;/h5H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSKLTDSVRSQGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(N1C)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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